REACTION_CXSMILES
|
C(NC(=O)[O-])(C)(C)C.[CH2:9]1[NH:13][CH2:12][CH:11]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[CH2:20][CH:10]12>Cl>[CH2:9]1[NH:13][CH2:12][CH:11]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[CH2:20][CH:10]12 |f:0.1|
|
Name
|
N-tert-Butylcarbamate 1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC([O-])=O.C1C2C(CN1)C=1C=CC=CC1C2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by reverse-phase liquid chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |